molecular formula C23H21NS B2665308 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole CAS No. 681273-39-2

1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole

Cat. No.: B2665308
CAS No.: 681273-39-2
M. Wt: 343.49
InChI Key: SJWORHWKGLYTKH-UHFFFAOYSA-N
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Description

1-Benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole is a synthetic indole derivative designed for advanced pharmacological and chemical biology research. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse interactions with biological targets and presence in many clinically active molecules . While specific data on this compound is emerging, its structure suggests significant research potential in several areas based on closely related analogs. The core indole framework is frequently explored for its antiviral properties against viruses such as influenza, Coxsackievirus, and Hepatitis C . The incorporation of a benzyl group at the N-1 position is a common modification that has been shown to enhance biological activity and receptor affinity in various indole-based studies . Furthermore, the presence of a 4-methylbenzylsulfanyl moiety at the 3-position is a key structural feature of interest. This modification is analogous to other 3-substituted indoles investigated for their anti-angiogenic activity, a critical process in cancer research . The molecular architecture of this compound makes it a compelling candidate for researchers studying the dopaminergic system, particularly the D4 receptor subtype, where similar N-benzyl indole-3-carboxamide derivatives have demonstrated high affinity and selectivity . This product is intended for use in assay development, high-throughput screening, and as a chemical intermediate for the synthesis of more complex bioactive molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-3-[(4-methylphenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NS/c1-18-11-13-20(14-12-18)17-25-23-16-24(15-19-7-3-2-4-8-19)22-10-6-5-9-21(22)23/h2-14,16H,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWORHWKGLYTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the indole core, using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and 4-methylphenylmethyl groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols, acids, and bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research in drug development:

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole, demonstrate significant cytotoxic effects against cancer cell lines. For example, research has shown that certain indole derivatives can inhibit specific kinases involved in tumor proliferation, suggesting their potential as anticancer agents .

Antimicrobial Properties

Indole derivatives have been reported to possess antimicrobial properties. The presence of the sulfanyl group may enhance these effects by increasing the lipophilicity of the compound, allowing better membrane penetration and interaction with microbial targets .

Neuroprotective Effects

Some studies suggest that indole derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. This could position 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole as a candidate for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various indole derivatives found that compounds similar to 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole inhibited cell growth in human cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of indole-based compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole exhibited significant antibacterial activity, highlighting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process, such as FtsZ . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound* C₂₃H₂₁NS ~335.5† -N1: Benzyl; -C3: 4-Me-benzylsulfanyl N/A N/A N/A
1-Benzyl-3-(methoxy(p-tolyl)methyl)-1H-indole (7) C₂₄H₂₃NO 341.45 -N1: Benzyl; -C3: Methoxy-p-tolyl Oil (no m.p.) IR: 3029, 2922, 1717 cm⁻¹ (C=O)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-Me-phenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389.49 -C3: Thiazolyl-oxadiazole-sulfanyl 158–160 IR: 3280 (NH), 1665 (C=O); NMR: δ 2.30 (s, 3H, CH₃)
2-(Benzenesulfonylmethyl)-3-(4-methylpiperazinylmethyl)-1H-indole (4a) C₂₁H₂₃N₃O₂S 405.49 -C2: Benzenesulfonylmethyl; -C3: Piperazinyl N/A NMR: δ 7.80–7.20 (m, aromatic H)
3-(4-Methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole C₂₃H₂₁NO₃S 391.48 -N1: Phenylsulfonyl; -C3: 4-MeO-benzyl N/A Crystal structure: Dihedral angle ~85° (indole vs. sulfonyl phenyl)

*Hypothetical molecular formula and weight estimated from analogs. †Calculated based on substituents.

Key Observations:
  • Substituent Effects : The target compound’s sulfanyl group (-S-) is less electron-withdrawing than sulfonyl (-SO₂-) groups in analogs like 4a () and 3-(4-methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole (). This difference impacts solubility and reactivity, as sulfonyl groups enhance polarity but reduce metabolic stability .
  • Spectral Data : The absence of a carbonyl group in the target compound distinguishes its IR profile from 1-benzyl-3-(methoxy(p-tolyl)methyl)-1H-indole (), which shows a strong C=O stretch at 1717 cm⁻¹ .
  • Thermal Stability : Analogs with rigid substituents (e.g., oxadiazole-thiazole in 7d) exhibit higher melting points (134–178°C) compared to flexible alkyl/aryl chains .

Crystallographic and Conformational Comparisons

  • Butterfly Conformation : A thiadiazole derivative () adopts a butterfly conformation with near-planar thiadiazole and phenyl rings (dihedral angles: 0.8–0.9°). This contrasts with the perpendicular orientation (85–88°) between indole and sulfonyl-bound phenyl rings in 3-(4-methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole (), suggesting that substituent bulkiness and electronic effects dictate molecular geometry .
  • Bond Length Variations : In sulfonamide-indole hybrids (), elongation of N1—C2 and N1—C5 bonds (1.42–1.43 Å vs. typical 1.35 Å) reflects electron withdrawal by the sulfonyl group, a feature absent in the target compound’s sulfanyl-substituted structure .

Pharmacological Potential

  • Antimicrobial Activity: Sulfanyl-linked oxadiazole-thiazole derivatives () exhibit notable bioactivity due to heterocyclic rigidity and hydrogen-bonding capacity. The target compound’s benzylsulfanyl group may offer similar advantages but with reduced polarity compared to sulfonamides .
  • Structural Mimics: Compounds like 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone () demonstrate the importance of sulfonyl groups in enhancing target binding, whereas sulfanyl analogs may prioritize membrane permeability .

Biological Activity

1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables summarizing its activity.

Chemical Structure and Properties

The compound features a complex structure that includes an indole core substituted with a benzyl group and a sulfanyl moiety. This structural configuration is believed to contribute to its biological effects.

The mechanisms through which 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole exerts its effects are still under investigation. However, similar compounds have shown various modes of action:

  • Anticancer Activity : Compounds with indole structures often interact with cellular signaling pathways, influencing apoptosis and cell proliferation.
  • Antimicrobial Effects : Sulfanyl groups in related compounds have been associated with antibacterial properties by disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Recent studies have indicated that indole derivatives demonstrate significant anticancer properties. For instance, a related compound was shown to inhibit microtubule assembly at concentrations as low as 20 µM, leading to apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1-benzyl-3-{...}MDA-MB-23110Induces apoptosis via caspase activation
Related Indole DerivativeHepG215Microtubule destabilization

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. One study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
1-benzyl-3-{...}Staphylococcus aureus28
Related Indole DerivativeEscherichia coli25

Case Studies

  • In Vivo Studies : In a study assessing the efficacy of indole derivatives in vivo, administration of a similar compound led to significant tumor reduction in rodent models. The mechanism was attributed to enhanced apoptosis and reduced cell proliferation rates .
  • Pharmacokinetics : Research into the pharmacokinetic profiles of related compounds indicated favorable absorption and distribution characteristics, which are crucial for therapeutic applications .

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